(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride
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Overview
Description
(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluoropyridine moiety, which is known for its versatility in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-(5-fluoropyridin-3-yl)ethan-1-ol.
Amination: The hydroxyl group of the starting material is converted to an amino group through a series of reactions involving reagents such as ammonia or amines.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluoropyridine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or thiourea in polar solvents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in key biological processes.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-fluoropyridin-3-yl)ethan-1-ol: A precursor in the synthesis of the target compound.
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their pharmacological activities.
Uniqueness
(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride stands out due to its specific fluoropyridine structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Chemical Formula : C7H9Cl2FN2O
- Molecular Weight : 211.06 g/mol
- CAS Number : 67033052
The compound features a fluorinated pyridine moiety, which is often associated with enhanced biological activity due to increased lipophilicity and the ability to interact with biological targets.
Research indicates that this compound may function through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and glycogen synthase kinase 3β (GSK-3β) .
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting a role in cancer therapy .
Efficacy Against Cancer Cell Lines
The biological activity of this compound has been evaluated against several cancer cell lines. Below is a summary of findings from various studies:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
CEM-C7 (Leukemia) | 0.223 | Induces apoptosis |
MCF-7 (Breast Cancer) | 0.48 | Cell cycle arrest at G1 phase |
U937 (Monocytic Leukemia) | 0.76 | Apoptosis induction |
These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer types, particularly leukemia and breast cancer.
Structure-Activity Relationships (SAR)
The presence of the fluorine atom in the pyridine ring appears to enhance the biological activity of the compound. Comparative studies have shown that modifications to the pyridine structure can significantly alter potency:
- Electron-Withdrawing Groups (EWG) : The introduction of EWGs at specific positions on the aromatic ring has been correlated with increased cytotoxicity.
- Substituent Variations : Different substituents on the pyridine ring can modulate interactions with target proteins, influencing both efficacy and selectivity .
Case Study 1: Anticancer Activity
In a study evaluating various derivatives of pyridine-based compounds, this compound was found to exhibit superior activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin. Flow cytometry analysis revealed that it effectively induced apoptosis via caspase activation pathways.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective potential of this compound against oxidative stress in SH-SY5Y neuroblastoma cells. The results indicated no significant toxicity at concentrations up to 25 µM, highlighting its safety profile for potential applications in neurodegenerative diseases .
Properties
Molecular Formula |
C7H11Cl2FN2O |
---|---|
Molecular Weight |
229.08 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-fluoropyridin-3-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C7H9FN2O.2ClH/c8-6-1-5(2-10-3-6)7(9)4-11;;/h1-3,7,11H,4,9H2;2*1H/t7-;;/m1../s1 |
InChI Key |
BIGOTDDJZMXYJU-XCUBXKJBSA-N |
Isomeric SMILES |
C1=C(C=NC=C1F)[C@@H](CO)N.Cl.Cl |
Canonical SMILES |
C1=C(C=NC=C1F)C(CO)N.Cl.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.